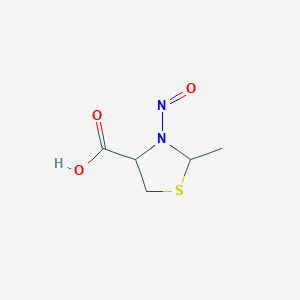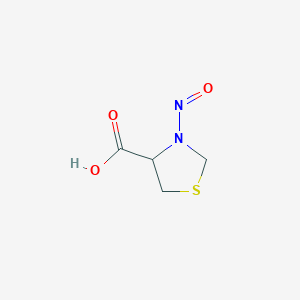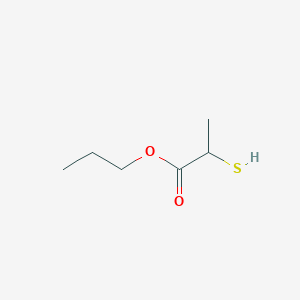![molecular formula C9H15NO B027844 Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI) CAS No. 107942-24-5](/img/structure/B27844.png)
Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI) is a chemical compound that belongs to the class of pyrrole derivatives. It is commonly known as 3,4-Dihydro-5-isopropyl-2H-pyrrole-1-one and is used in various scientific research applications. The compound has been synthesized using different methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI) is not fully understood. However, it has been found to inhibit the activity of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine. This results in an increase in the levels of acetylcholine, which is important for the proper functioning of the nervous system.
Biochemical and Physiological Effects:
Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI) has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which help in the prevention of oxidative stress. The compound has also been found to have anti-inflammatory properties, which help in the prevention of inflammation. Moreover, it has been found to have neuroprotective properties, which help in the protection of neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI) in lab experiments is its high potency. The compound has been found to be effective at low concentrations, which reduces the cost of experiments. Moreover, it has been found to have low toxicity, which makes it safe for use in experiments. However, one of the limitations of using the compound is its limited solubility in water, which makes it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the research on Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI). One of the directions is to study its potential in the treatment of other diseases such as diabetes and cardiovascular diseases. Moreover, the compound can be modified to improve its solubility in water, which will increase its use in aqueous solutions. Furthermore, the compound can be used in combination with other compounds to enhance its effectiveness in the treatment of diseases.
Méthodes De Synthèse
The synthesis of Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI) can be done using different methods. One of the most common methods is the reaction between 5-isopropyl-2H-pyrrole-3-carbaldehyde and ethyl acetate in the presence of sodium borohydride. The reaction results in the formation of Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI) with a yield of around 75%.
Applications De Recherche Scientifique
Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI) has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. It has been found to inhibit the growth of cancer cells and prevent the aggregation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease.
Propriétés
Numéro CAS |
107942-24-5 |
|---|---|
Nom du produit |
Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI) |
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-(5-propan-2-yl-3,4-dihydro-2H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c1-6(2)9-4-8(5-10-9)7(3)11/h6,8H,4-5H2,1-3H3 |
Clé InChI |
SRCBVVYPSMWNRT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NCC(C1)C(=O)C |
SMILES canonique |
CC(C)C1=NCC(C1)C(=O)C |
Synonymes |
Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)








